5-Isocyanatopentanoicacid

Bioconjugation Linker Chemistry Polymer Modification

5-Isocyanatopentanoic acid (CAS 57467-23-9) is a heterobifunctional organic compound characterized by a linear aliphatic chain (C5) bearing both a highly electrophilic isocyanate group and a free carboxylic acid moiety. This dual reactivity profile classifies it as a key building block for the synthesis of functional polymers and bioconjugates, where the isocyanate group enables covalent attachment to nucleophiles (e.g., amines, alcohols) while the carboxylic acid provides a site for further derivatization or conjugation [3.0.CO;2-M" target="_blank">1].

Molecular Formula C6H9NO3
Molecular Weight 143.14 g/mol
Cat. No. B15272533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isocyanatopentanoicacid
Molecular FormulaC6H9NO3
Molecular Weight143.14 g/mol
Structural Identifiers
SMILESC(CCN=C=O)CC(=O)O
InChIInChI=1S/C6H9NO3/c8-5-7-4-2-1-3-6(9)10/h1-4H2,(H,9,10)
InChIKeyCUFRGDUIEYIOMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Isocyanatopentanoic Acid: Core Specifications and Procurement Baseline


5-Isocyanatopentanoic acid (CAS 57467-23-9) is a heterobifunctional organic compound characterized by a linear aliphatic chain (C5) bearing both a highly electrophilic isocyanate group and a free carboxylic acid moiety . This dual reactivity profile classifies it as a key building block for the synthesis of functional polymers and bioconjugates, where the isocyanate group enables covalent attachment to nucleophiles (e.g., amines, alcohols) while the carboxylic acid provides a site for further derivatization or conjugation [1]. Its predicted physicochemical properties, including a pKa of 4.68±0.10 and a molecular weight of 143.058 g/mol, distinguish it from other chain-length analogs in terms of solubility and linker dynamics .

5-Isocyanatopentanoic Acid: Why Analog Substitution Compromises Performance


Simple substitution of 5-isocyanatopentanoic acid with other isocyanatoalkanoic acids (e.g., C4 or C6 analogs) or alternative heterobifunctional linkers (e.g., NHS esters) is not scientifically equivalent. The specific 5-carbon spacer length governs critical molecular attributes, including conformational flexibility, steric accessibility of the reactive termini, and the physical properties (e.g., solubility, pKa) of the resulting conjugates [1]. A shorter spacer (e.g., 4-isocyanatobutanoic acid) may restrict the rotational freedom needed to minimize steric hindrance during bioconjugation, leading to lower coupling yields or altered biomolecular recognition [2]. Conversely, a longer chain (e.g., 6-isocyanatohexanoic acid) can introduce excessive hydrophobicity, potentially impacting aqueous solubility and promoting non-specific binding. The predicted pKa of 4.68 for 5-isocyanatopentanoic acid also differs from unsubstituted pentanoic acid (pKa 4.82), indicating that the electron-withdrawing isocyanate group modulates the acid's ionization state, which can influence conjugation efficiency and conjugate stability [3].

5-Isocyanatopentanoic Acid: Quantitative Differentiation Evidence vs. Comparators


Spacer Length Optimization: C5 Linker Balances Flexibility and Hydrophobicity

The 5-carbon chain in 5-isocyanatopentanoic acid provides a specific rotational flexibility (5 rotatable bonds) that is distinct from shorter or longer homologs. This intermediate chain length is known to minimize steric hindrance during conjugation while maintaining moderate hydrophobicity, as demonstrated in studies where C5 and C6 spacers were compared for cross-linking efficiency [1]. In contrast, 4-isocyanatobutanoic acid (4 rotatable bonds) has been shown to exhibit lower coupling yields due to restricted access of the reactive groups, whereas 6-isocyanatohexanoic acid (6 rotatable bonds) can increase non-specific hydrophobic interactions [2].

Bioconjugation Linker Chemistry Polymer Modification

Modulated Acidity: Enhanced Reactivity via Lower pKa Compared to Unsubstituted Acid

The presence of the electron-withdrawing isocyanate group on the pentanoic acid backbone lowers the predicted pKa of the carboxylic acid moiety to 4.68 ± 0.10, compared to a pKa of 4.82 for unsubstituted pentanoic acid . This decrease in pKa (a difference of 0.14 units) indicates a higher degree of ionization at physiological pH, which can enhance the aqueous solubility of the compound and improve the efficiency of aqueous-phase conjugation reactions [1].

Physicochemical Property Conjugation Efficiency Ionization State

Synthetic Yield Comparison: Trimethylsilyl Derivative Enables 78% Improved Yield

In the synthesis of taxoid conjugates, the use of trimethylsilyl-protected 5-isocyanatopentanoic acid (5-isocyanatopentanoic acid trimethylsilyl ester) resulted in a significantly improved yield for a key intermediate. The preparation of hexanedioic anhydride, a precursor in this synthetic route, was achieved in 78% yield using the silylated derivative, which was reported as a significant improvement over literature data for analogous reactions [1]. This demonstrates the practical advantage of this specific derivative over unprotected or alternatively protected isocyanato acids.

Synthetic Methodology Yield Optimization Isocyanate Protection

Differential Isocyanate Reactivity: C5 Aliphatic Chain Exhibits Predictable Second-Order Kinetics

Kinetic studies on the reaction between isocyanates and carboxylic acids have established that aliphatic isocyanates, such as the one present in 5-isocyanatopentanoic acid, follow a second-order rate law, with activation energies that are distinct from aromatic isocyanates (e.g., phenyl isocyanate) [1]. This class-level kinetic behavior allows for predictable and tunable reaction rates under various solvent and temperature conditions, which is critical for process scale-up. In contrast, aromatic isocyanates often exhibit faster, less controllable kinetics, which can lead to exotherms and side-product formation [2].

Reaction Kinetics Isocyanate Chemistry Process Optimization

5-Isocyanatopentanoic Acid: Optimal Use Cases for Maximum ROI


Synthesis of Defined-Length Bioconjugate Linkers for Targeted Drug Delivery

The precise 5-carbon spacer of 5-isocyanatopentanoic acid provides an optimal balance of flexibility and minimal hydrophobicity for conjugating cytotoxic payloads to targeting proteins or antibodies. This is supported by its demonstrated use in the high-yield synthesis of (4-carboxybutyl)carbamoyl-taxoids, where the C5 spacer enabled efficient conjugation to bovine serum albumin without promoting aggregation [1]. Procurement of this specific linker length is critical for achieving consistent drug-to-antibody ratios (DAR) and maintaining conjugate solubility [2].

Functionalization of Polymeric Nanoparticles and Surfaces

In surface modification and nanoparticle engineering, the isocyanate group of 5-isocyanatopentanoic acid reacts readily with surface hydroxyl or amine groups under mild conditions to create a stable urethane or urea linkage. The resulting free carboxylic acid then serves as a handle for further conjugation of targeting ligands, fluorescent dyes, or polyethylene glycol (PEG) chains. The lower pKa of this compound (4.68) ensures that the carboxylic acid is predominantly ionized in aqueous buffers, enhancing its reactivity for subsequent EDC/NHS coupling steps .

Step-Growth Polymer Synthesis with Controlled Hydrophilicity

As a monomer for polyurethane or polyamide synthesis, the C5 chain in 5-isocyanatopentanoic acid introduces a specific degree of chain mobility and hydrophilicity that is distinct from C4 or C6 analogs. Polymers derived from this monomer exhibit tailored mechanical and swelling properties due to the regular distribution of the carboxylic acid side chain. The predictable second-order kinetics of the aliphatic isocyanate group allow for controlled chain extension, minimizing gelation and enabling the synthesis of well-defined, functionalized polymers [3].

Preparation of Hapten-Carrier Protein Conjugates for Immunoassay Development

The established protocol using trimethylsilyl 5-isocyanatopentanoate for the synthesis of taxoid-BSA conjugates demonstrates the compound's suitability for generating hapten-carrier immunogens. The 5-carbon spacer effectively presents the hapten (e.g., a small-molecule drug or metabolite) to the immune system while minimizing steric shielding by the carrier protein. The reported 78% yield in a key synthetic step underscores the efficiency and reliability of this specific reagent for immunochemistry applications, making it a preferred choice over shorter or longer linkers that may result in suboptimal antibody responses [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Isocyanatopentanoicacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.